Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

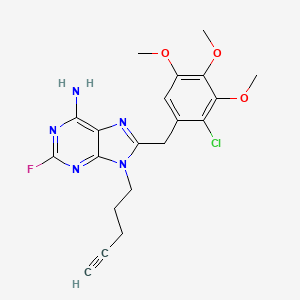

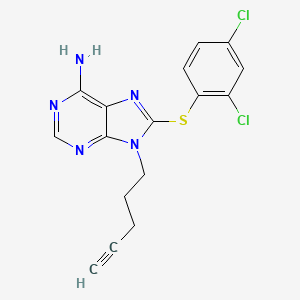

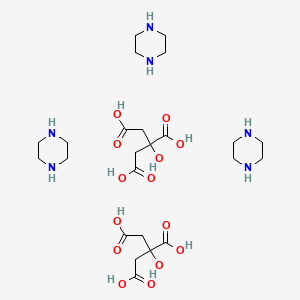

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2), also known as Piperazine Citrate, is a compound with the molecular formula (C4H10N2)3·2C6H8O7 . It is a hydrate and a member of piperazines .

Molecular Structure Analysis

The molecular structure of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) is complex. It consists of three piperazine molecules and two 2-hydroxy-1,2,3-propanetricarboxylate molecules .Applications De Recherche Scientifique

Catalyst in Organic Synthesis

Piperazine derivatives are used as catalysts in organic synthesis. For example, they can facilitate the condensation reaction between piperazine, 4-hydroxycoumarin, and various aldehydes to produce novel compounds .

Pharmaceutical Compound Synthesis

Piperazine structures are a key component in several blockbuster drugs, such as Imatinib (Gleevec) and Sildenafil (Viagra), highlighting their significance in drug discovery .

Polyurethane Catalysts

Derivatives like 1-Piperazineethanol are intermediates in manufacturing polyurethane catalysts, which are essential in producing flexible and rigid foams, elastomers, and coatings .

Corrosion Inhibitors

Piperazine compounds are also utilized as intermediates in creating corrosion inhibitors that protect metals from corrosive processes .

Surfactant Production

These compounds serve as intermediates in surfactant production, which are key ingredients in detergents and emulsifiers .

Synthetic Fiber Manufacturing

Piperazine derivatives play a role in synthetic fiber manufacturing, contributing to the textile industry .

CO2 Capture Technology

Amine scrubbing is a leading technique for capturing CO2, and derivatives like N-(2-Hydroxyethyl)-piperazine have shown potential to enhance this process by acting as activators in mixed amine systems .

Mécanisme D'action

Target of Action

The primary target of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .

Pharmacokinetics

Piperazine is an anthelminthic, especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, a condition primarily seen in children

Result of Action

The molecular and cellular effects of Piperazine’s action primarily involve the induction of flaccid paralysis in worms . By binding to GABA receptors, Piperazine interferes with the normal function of the worms’ muscle cells, leading to their immobilization and eventual expulsion from the host organism .

Action Environment

The action, efficacy, and stability of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to avoid dust formation and breathing in dust, fume, gas, mist, vapours, or spray . These precautions suggest that the compound’s action can be affected by factors such as ventilation, exposure to air, and physical form (e.g., dust vs. solid).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) involves the reaction of piperazine with maleic acid in the presence of water.", "Starting Materials": [ "Piperazine", "Maleic acid", "Water" ], "Reaction": [ "Dissolve 10 g of piperazine in 100 mL of water.", "Add 12 g of maleic acid to the solution and stir until dissolved.", "Heat the mixture to 80°C and maintain at this temperature for 2 hours.", "Cool the mixture to room temperature and filter off the precipitated product.", "Wash the product with water and dry in a vacuum oven at 50°C for 24 hours.", "The resulting product is Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)." ] } | |

Numéro CAS |

144-29-6 |

Nom du produit |

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) |

Formule moléculaire |

C24H46N6O14 |

Poids moléculaire |

642.7 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 |

Clé InChI |

JDDHUROHDHPVIO-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canonique |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

144-29-6 |

Pictogrammes |

Corrosive; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

41372-10-5 (unspecified hydrate) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Piperazine Citrate; AI3-27243; DAK 63; Exopin; Oxyzin; Pipizan; Vermago; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)

![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)